
ethyl 2-(4-methoxy-N-nitrosoanilino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitrosoaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxy-N-nitrosoanilino)acetate typically involves the reaction of 4-methoxyaniline with nitrous acid to form the nitroso derivative. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-methoxy-N-nitroanilino)acetate.
Reduction: Formation of ethyl 2-(4-methoxy-N-aminoanilino)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-methoxy-N-nitrosoanilino)acetate involves its interaction with biological molecules through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxy-N-nitroanilino)acetate: Similar structure but with a nitro group instead of a nitroso group, leading to different reactivity and biological properties.
Ethyl 2-(4-methoxy-N-aminoanilino)acetate:
Ethyl 2-(4-methoxy-N-chloroanilino)acetate: Substituted with a chloro group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Propiedades
Número CAS |
56306-78-6 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxy-N-nitrosoanilino)acetate |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11(14)8-13(12-15)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clave InChI |
QJOINCBSGJLURE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C1=CC=C(C=C1)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



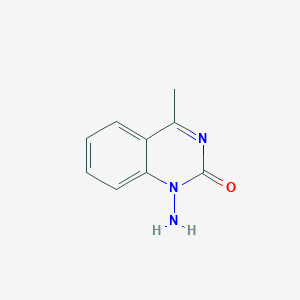
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
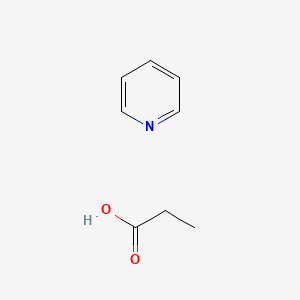
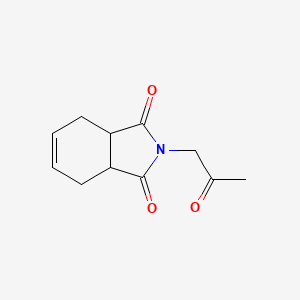

![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
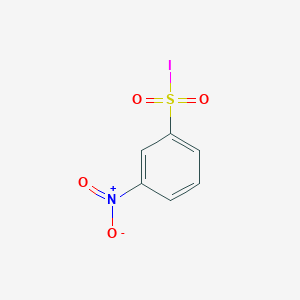
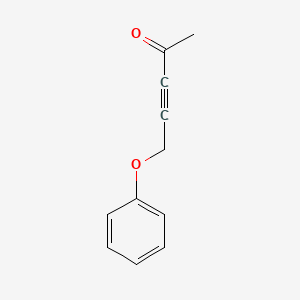

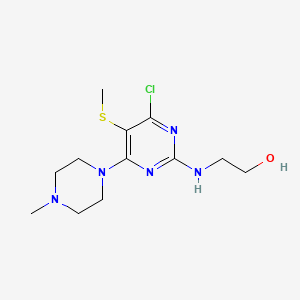
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)
